molecular formula C23H21FN4O B2753711 N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide CAS No. 1207016-34-9

N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide

カタログ番号: B2753711
CAS番号: 1207016-34-9
分子量: 388.446
InChIキー: IHMGBHMFPZASIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyclohexylpiperazin-1-yl carbonyl group attached to an indol-3-yl group, which is further attached to a 3-methylbenzamide group .

科学的研究の応用

Anticonvulsant Activity of 4-Aminobenzamides

A study conducted by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides, which share a partial structural resemblance to N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide. The research demonstrated that certain N-alkyl amides exhibited significant potency against seizures in mice, highlighting the potential therapeutic applications of such compounds in treating epilepsy or related neurological conditions (Clark et al., 1984).

Dopamine D3 Receptor Affinity

Leopoldo et al. (2006) reported on constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, targeting dopamine D3 receptor affinity and selectivity. By modifying the flexible linker to a cyclohexyl, the study aimed to refine the drug's interaction with the D3 receptor, a strategy that could potentially apply to the design and functionalization of the compound for specific receptor targeting (Leopoldo et al., 2006).

Repellent Activity Against Anopheles Mosquitoes

Frances et al. (1998) explored the efficacy of certain repellents, including 1-(3-cyclohexen-1-yl-carbonyl)-2-methylpiperidine (AI3-37220), against Anopheles farauti, a vector for malaria. This study indicates the potential of cyclohexyl and piperazine derivatives in developing effective mosquito repellents, a utility that could be explored for this compound or related compounds (Frances et al., 1998).

特性

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O/c1-15-2-5-19(6-3-15)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-7-4-18(24)12-20(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGBHMFPZASIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。